8-(Sec-butylthio)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(Sec-butylthio)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine core substituted with sec-butylthio, methoxyethyl, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Sec-butylthio)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of Substituents: The sec-butylthio group can be introduced via a nucleophilic substitution reaction using sec-butylthiol and an appropriate leaving group on the purine core. The methoxyethyl group can be added through an alkylation reaction using 2-methoxyethyl chloride. The methyl group is typically introduced via a methylation reaction using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(Sec-butylthio)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sec-butylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the purine core or the substituents.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles such as thiols or amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Sec-butylthio)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study purine metabolism and related pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 8-(Sec-butylthio)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The purine core allows it to interact with enzymes involved in purine metabolism, potentially inhibiting their activity. The sec-butylthio and methoxyethyl groups may enhance its binding affinity and specificity for these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(Butylthio)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(Sec-butylthio)-7-(ethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(Sec-butylthio)-7-(2-methoxyethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-(Sec-butylthio)-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the combination of its substituents, which confer specific chemical and biological properties. The sec-butylthio group provides steric hindrance and potential for oxidation, while the methoxyethyl group enhances solubility and reactivity. The methyl group further modifies its interaction with biological targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C13H20N4O3S |
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Molecular Weight |
312.39 g/mol |
IUPAC Name |
8-butan-2-ylsulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O3S/c1-5-8(2)21-13-14-10-9(17(13)6-7-20-4)11(18)15-12(19)16(10)3/h8H,5-7H2,1-4H3,(H,15,18,19) |
InChI Key |
VADICTACBKOWSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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